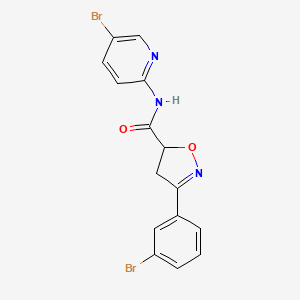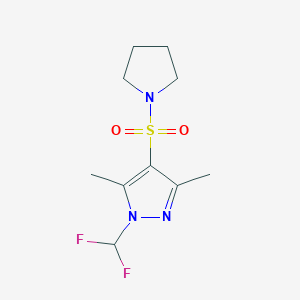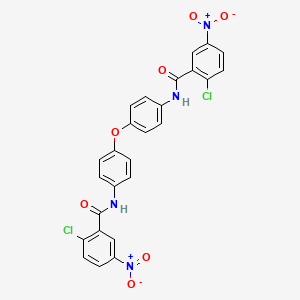![molecular formula C15H20N4O2 B10893437 Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-](/img/structure/B10893437.png)
Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the phenol and morpholine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and morpholine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
2-[3-METHYL-1-(2-PIPERIDINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL: Similar structure but with a piperidine ring instead of morpholine.
2-[3-METHYL-1-(2-DIETHYLAMINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL: Contains a diethylamino group instead of morpholine.
Uniqueness
The presence of the morpholine group in 2-[3-METHYL-1-(2-MORPHOLINOETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL imparts unique properties, such as enhanced solubility and specific binding affinities, making it distinct from its analogs.
特性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-[5-methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-15(13-4-2-3-5-14(13)20)19(17-12)7-6-18-8-10-21-11-9-18/h2-5,20H,6-11H2,1H3 |
InChIキー |
JQIASTUALSHDTD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)CCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

![4-(2-bromophenyl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893361.png)
![(2E)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10893368.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10893385.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)


![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10893402.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)

